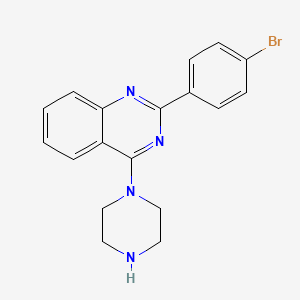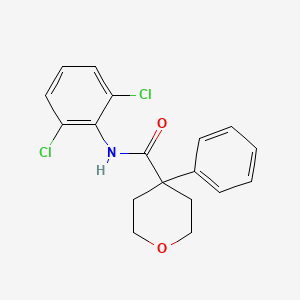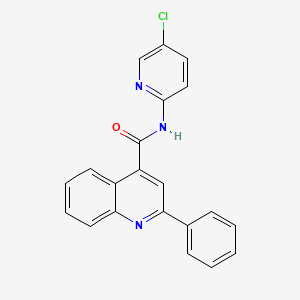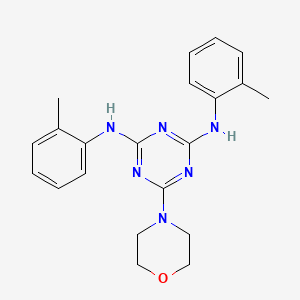
3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-(2,2,6,6-TETRAMETHYLPIPERIDIN-4-YL)THIOUREA
Descripción general
Descripción
3-(4-Chloro-2,5-dimethoxyphenyl)-1-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiourea group, a chlorinated aromatic ring, and a tetramethylpiperidine moiety, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-2,5-dimethoxyphenyl)-1-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 2,2,6,6-tetramethylpiperidine.
Formation of Isothiocyanate Intermediate: 4-chloro-2,5-dimethoxyaniline is reacted with thiophosgene to form the corresponding isothiocyanate intermediate.
Thiourea Formation: The isothiocyanate intermediate is then reacted with 2,2,6,6-tetramethylpiperidine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chloro-2,5-dimethoxyphenyl)-1-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitrated or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(4-chloro-2,5-dimethoxyphenyl)-1-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3-(4-chloro-2,5-dimethoxyphenyl)-1-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing enzyme activity or receptor binding. The chlorinated aromatic ring and tetramethylpiperidine moiety may also contribute to the compound’s overall biological activity by affecting its lipophilicity and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chloro-2,5-dimethoxyphenyl)-1-(2,2,6,6-tetramethylpiperidin-4-yl)urea: Similar structure but with a urea group instead of a thiourea group.
3-(4-Chloro-2,5-dimethoxyphenyl)-1-(2,2,6,6-tetramethylpiperidin-4-yl)amine: Similar structure but with an amine group instead of a thiourea group.
Uniqueness
3-(4-chloro-2,5-dimethoxyphenyl)-1-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs
Propiedades
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28ClN3O2S/c1-17(2)9-11(10-18(3,4)22-17)20-16(25)21-13-8-14(23-5)12(19)7-15(13)24-6/h7-8,11,22H,9-10H2,1-6H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHGDLONYBMGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC(=C(C=C2OC)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(3-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetamide](/img/structure/B3589104.png)

METHANONE](/img/structure/B3589113.png)


![3,7-dibenzoyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3589128.png)
![10-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-10H-phenothiazine](/img/structure/B3589138.png)
![ethyl 2-{[(phenylcarbonyl)carbamothioyl]amino}-6-(2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3589154.png)

![2,2,4,6-tetramethyl-1-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B3589161.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(3-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3589174.png)
![ETHYL 5,5-DIMETHYL-2-{[(2-METHYLPHENYL)CARBAMOYL]AMINO}-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B3589188.png)


